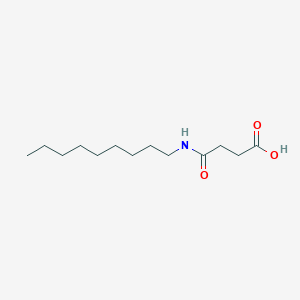
4-(nonylamino)-4-oxobutanoic acid
描述
4-(nonylamino)-4-oxobutanoic acid is a compound that belongs to the class of carboxylic acids It is characterized by the presence of a butanoic acid backbone with a nonylamino group and an oxo group attached to the fourth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(nonylamino)-4-oxo- typically involves the reaction of butanoic acid derivatives with nonylamine under specific conditions. One common method is the amidation reaction, where butanoic acid is reacted with nonylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of butanoic acid, 4-(nonylamino)-4-oxo- may involve large-scale amidation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
4-(nonylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The nonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(nonylamino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of butanoic acid, 4-(nonylamino)-4-oxo- involves its interaction with molecular targets such as enzymes or receptors. The nonylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the oxo group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Butanoic acid: A simple carboxylic acid with a four-carbon chain.
Nonylamine: An amine with a nine-carbon chain.
4-Oxobutanoic acid: A carboxylic acid with an oxo group on the fourth carbon.
Uniqueness
4-(nonylamino)-4-oxobutanoic acid is unique due to the combination of a nonylamino group and an oxo group on the butanoic acid backbone. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
属性
CAS 编号 |
111875-81-1 |
|---|---|
分子式 |
C13H25NO3 |
分子量 |
243.34 g/mol |
IUPAC 名称 |
4-(nonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-11-14-12(15)9-10-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17) |
InChI 键 |
TUEUEHBVNSTCIN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCNC(=O)CCC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
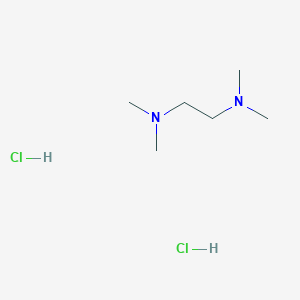
![3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid](/img/structure/B8747779.png)
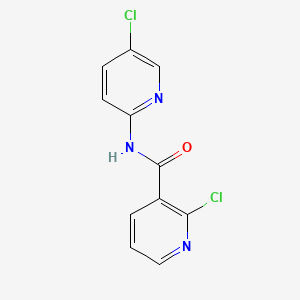
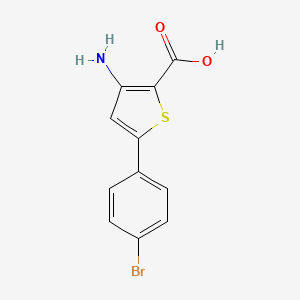
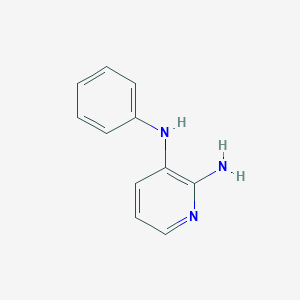
![7-Chloro-4-[1-(2-fluorophenyl)ethoxy]quinoline](/img/structure/B8747810.png)
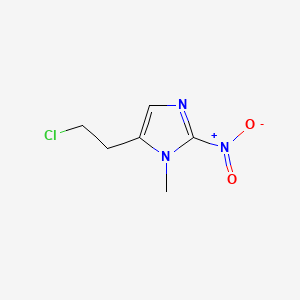
![Benzyl [3-(2-oxobut-3-en-1-yl)phenyl]carbamate](/img/structure/B8747819.png)
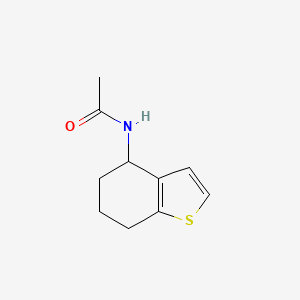
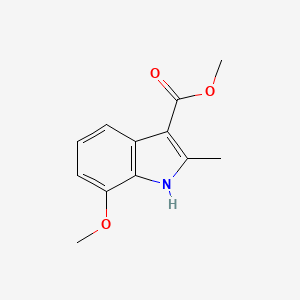
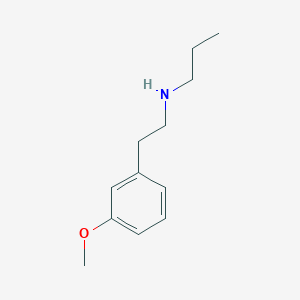
![Methyl-thieno[3,2-c]pyridin-2-ylmethyl-amine](/img/structure/B8747848.png)
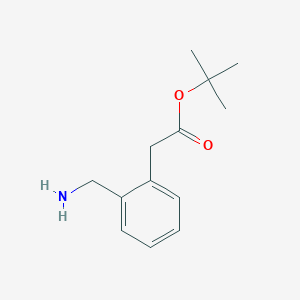
![N-[4-(2-dimethylaminoethylsulfamoyl)phenyl]acetamide](/img/structure/B8747869.png)
